molecular formula C10H13BO3 B3289045 3-(Allyloxymethyl)phenylboronic acid CAS No. 854616-69-6

3-(Allyloxymethyl)phenylboronic acid

Cat. No.: B3289045
CAS No.: 854616-69-6
M. Wt: 192.02 g/mol
InChI Key: AURXILXTQYNTJO-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with an allyloxymethyl group and a boronic acid functional group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxymethyl)phenylboronic acid typically involves the following steps:

    Formation of the Allyloxymethyl Group: The allyloxymethyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting an appropriate phenyl derivative with an allyloxymethyl halide under basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxymethyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The allyloxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the allyloxymethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenols, quinones, or other oxygenated derivatives.

    Reduction: Boronate esters or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxymethyl)phenylboronic acid is unique due to the presence of the allyloxymethyl group, which provides additional sites for functionalization and potential reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.

Properties

IUPAC Name

[3-(prop-2-enoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7,12-13H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXILXTQYNTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227076
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854616-69-6
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854616-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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